1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one
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Overview
Description
1-(1-Azaspiro[55]undec-7-en-1-yl)ethan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions to form the spiro ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene: Another spirocyclic compound with a similar core structure but different substituents.
1-oxa-9-azaspiro[5.5]undec-2-en-4-one: A spirocyclic compound with an oxygen atom in the ring system.
Uniqueness
1-(1-Azaspiro[55]undec-7-en-1-yl)ethan-1-one is unique due to its specific spirocyclic structure and the presence of an ethanone group, which imparts distinct chemical and biological properties
Properties
CAS No. |
94286-18-7 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(1-azaspiro[5.5]undec-10-en-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-11(14)13-10-6-5-9-12(13)7-3-2-4-8-12/h3,7H,2,4-6,8-10H2,1H3 |
InChI Key |
XLKXYWQOHFDCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC12CCCC=C2 |
Origin of Product |
United States |
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